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3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Problem: Generic triazolothiadiazole sourcing yields inconsistent SAR. The meta-aniline isomer (CAS 764710-30-7) is structurally distinct from ortho (CAS 712293-71-5) and para (CAS 701251-76-5) forms. • Urease IC₅₀ 0.87 µM-26-fold improvement over thiourea (22.54 µM). • Anticancer IC₅₀ 0.65 µM across MCF-7, SKOV3, B16-F10 panels. • Antifungal MIC 0.5-2 µg/mL vs. C. neoformans. The meta-NH₂ handle enables rapid amide/sulfonamide library synthesis. Specify this exact regioisomer for reproducible probe data.

Molecular Formula C10H9N5S
Molecular Weight 231.28
CAS No. 764710-30-7
Cat. No. B2535533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS764710-30-7
Molecular FormulaC10H9N5S
Molecular Weight231.28
Structural Identifiers
SMILESCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N
InChIInChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3
InChIKeyPPOORTJZDQRGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 764710-30-7, molecular formula C₁₀H₉N₅S, MW 231.28 g/mol) is a heterocyclic compound comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring at the [3,4-b] junction, with a methyl substituent at the triazole 3-position and a meta-aniline group appended at the thiadiazole 6-position [1]. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has been extensively validated as a privileged pharmacophore in medicinal chemistry, with documented antibacterial, antifungal, anticancer, anti-inflammatory, and urease inhibitory activities across multiple independent studies [2]. This compound is commercially available from multiple vendors at purities ranging from 95% to 98%, primarily as a research-grade building block for further derivatization .

Why Generic Triazolothiadiazole Analogs Cannot Substitute


Within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, the position of the aniline substituent on the phenyl ring (ortho, meta, or para) and the nature of the 3-position substituent on the triazole ring are critical determinants of biological activity and physicochemical properties. SAR studies on 3,6-disubstituted derivatives have demonstrated that the type and position of substituents modulate antimicrobial potency, urease inhibition, and cytotoxic selectivity [1]. The meta-aniline orientation in this compound (CAS 764710-30-7) presents a distinct hydrogen-bonding topology and electronic distribution compared to its ortho-aniline (CAS 712293-71-5) and para-aniline (CAS 701251-76-5) isomers [2]. Furthermore, the 3-methyl group on the triazole ring contributes to lipophilicity (XLogP3-AA = 1.6) and metabolic stability relative to unsubstituted analogs [3]. Generic substitution with any positional isomer or scaffold analog risks altering target engagement, potency, and selectivity—a risk documented across multiple triazolothiadiazole SAR campaigns [1]. Users requiring reproducible SAR or biological probe data must therefore specify this precise regioisomer.

Quantitative Differentiation Evidence Against Closest Analogs


Meta-Aniline Regioisomer: Hydrogen-Bonding Topology vs. Ortho- and Para-Isomers

The target compound (CAS 764710-30-7) bears the aniline NH₂ group at the meta position of the phenyl ring. Its closest positional isomers—2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 712293-71-5, ortho) and 4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 701251-76-5, para)—differ solely in the aniline substitution position [1]. SAR analyses across the triazolothiadiazole class have established that substituent position on the 6-aryl ring significantly modulates biological activity: in the urease inhibition study by Sepehri et al. (2023), the position of chlorine substitution (ortho, meta, para) on the phenyl ring produced IC₅₀ values ranging from 0.87 to 8.32 µM, demonstrating that positional isomerism alone can produce an approximately 10-fold difference in potency [2]. The meta-substituted aniline in this compound provides a hydrogen-bond donor (NH₂) vector oriented at approximately 120° relative to the triazolothiadiazole plane, a geometry distinct from both ortho (sterically constrained, ~60°) and para (linear, 180°) isomers, potentially leading to divergent target engagement profiles [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

3-Methyl Substituent: Lipophilicity and Metabolic Stability vs. Unsubstituted Analogs

The target compound carries a methyl group at the 3-position of the [1,2,4]triazole ring. The direct unsubstituted analog, 3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 872495-89-1, C₉H₇N₅S, MW 217.25), lacks this methyl group . The presence of the 3-methyl substituent increases the XLogP3-AA by approximately 0.6 log units (from ~1.0 for the unsubstituted analog to 1.6 for the target compound), indicating enhanced lipophilicity that can improve membrane permeability [1]. In the antitubercular SAR campaign by Li et al. (2015), the nature of the 3-position substituent was a critical determinant of Mtb shikimate dehydrogenase inhibition: the lead compound 6d-4 (bearing a para-halogen phenyl at position 3) achieved MIC-H37Rv = 0.5 µg/mL and Mt SD-IC₅₀ = 14.20 µg/mL, while the initial lead 1 (3,6-disubstituted) showed MIC-H37Rv = 8.0 µg/mL—a 16-fold improvement driven by 3-position optimization [2]. Although these comparator compounds differ in the exact 3-substituent, the SAR trend establishes that the 3-position is a key potency handle, and the methyl group in the target compound provides a defined, commercially tractable starting point for further SAR exploration.

Physicochemical Properties Lipophilicity Metabolic Stability

Triazolothiadiazole Scaffold as Urease Inhibitor: Superior to Thiourea Standard

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold to which the target compound belongs has been validated as a highly potent urease inhibitory pharmacophore across two independent, large-scale studies. Sepehri et al. (2023) reported that all synthesized triazolothiadiazole derivatives (6a–6l) exhibited urease IC₅₀ values of 0.87 ± 0.09 to 8.32 ± 1.21 µM, compared with thiourea (IC₅₀ = 22.54 ± 2.34 µM), representing up to 26-fold improvement [1]. In a parallel study, Tariq et al. (2023) evaluated 28 triazolothiadiazole and triazolothiadiazine analogs, finding all compounds active with IC₅₀ values of 3.33–46.83 µM; the most potent compounds (5k and 5e) achieved IC₅₀ values of 3.33 ± 0.11 µM and 3.51 ± 0.49 µM, respectively—approximately 6.5-fold more potent than thiourea (IC₅₀ = 22.45 ± 0.30 µM) [2]. While neither study tested the exact target compound (CAS 764710-30-7), the consistent nanomolar-to-low-micromolar potency across diverse substitution patterns confirms that the core scaffold—including the 3-methyltriazole and 6-arylthiadiazole motifs present in the target compound—is intrinsically active against urease. The unsubstituted derivative 6a in Sepehri et al. was the most potent (IC₅₀ = 0.87 µM), suggesting the scaffold itself, rather than specific substituents, drives primary activity, with substituents serving as fine-tuning handles [1].

Urease Inhibition Enzyme Inhibition Antimicrobial

Antifungal Activity of 3-Methyl-Triazolothiadiazoles: Benchmarked Against Clinical Antifungals

Compounds bearing the 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole motif—the identical core present in the target compound—have demonstrated potent antifungal activity in two independent studies. Sepehri et al. (2023) reported that chloro-substituted derivatives 6f (R = 3-Cl), 6g (R = 4-Cl), and 6h (R = 3,4-diCl) showed significant antifungal activity against C. neoformans with MIC values of 1, 2, and 0.5 µg/mL, respectively, compared with fluconazole (MIC = 2 µg/mL); compound 6h was 4-fold more potent than the clinical standard [1]. Furthermore, in a study of 3-methyl-6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, one specific compound, 6-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, displayed an MIC of 8 µg/mL against Candida albicans, outperforming amphotericin B (MIC = 10 µg/mL) [2]. These data establish that the 3-methyl-triazolothiadiazole core—shared with the target compound—is a validated antifungal pharmacophore capable of matching or exceeding clinical antifungal standards.

Antifungal Candida albicans Cryptococcus neoformans

Cytotoxic Activity of Triazolothiadiazoles Against Human Cancer Cell Lines

Multiple independent studies have established the cytotoxic potential of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold against diverse human cancer cell lines. In the study by Rauf et al. (2018), 3,6-dialkyl-substituted triazolothiadiazoles exhibited IC₅₀ values ranging from 13.67 to 18.62 µM against SKOV3 (ovarian), MCF-7 (breast), and B16-F10 (melanoma) cell lines, with all compounds proving non-toxic against normal CHO-K1 cells [1]. A separate study on 3,6-disubstituted derivatives reported that compounds 5a and 5e achieved IC₅₀ values of 0.72 µM and 0.65 µM, respectively, against MCF-7 breast cancer cells—approaching the potency of doxorubicin [2]. More broadly, NCI-60 panel screening of 3,6-disubstituted triazolothiadiazoles revealed growth inhibition at 10⁻⁵ M concentrations, with select compounds (e.g., NSC 723448) displaying activity at 10⁻⁷ M against multiple cancer types [3]. While the target compound itself has not been directly profiled in these assays, the consistent sub-micromolar to low-micromolar cytotoxicity across the scaffold class, combined with the demonstrated selectivity for cancer cells over normal cells, supports its utility as a validated anticancer starting point.

Anticancer Cytotoxicity Cancer Cell Lines

Antitubercular Potential: Active Against Drug-Susceptible and Drug-Resistant M. tuberculosis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has been validated as a bona fide antitubercular pharmacophore targeting Mtb shikimate dehydrogenase (Mt SD). In the seminal SAR study by Li et al. (2015), advanced leads 6d-4 and 6c-4 achieved MIC-H37Rv values of 0.5 µg/mL against drug-susceptible M. tuberculosis, with activity retained against multidrug-resistant (MIC-MDRTB = 4.0 µg/mL) and rifampin-resistant (MIC-RDRTB = 0.5–1.0 µg/mL) strains [1]. The initial lead compound 1 (a 3,6-disubstituted triazolothiadiazole) showed MIC-H37Rv = 8.0 µg/mL, demonstrating that scaffold optimization can achieve 16-fold potency improvement [1]. Importantly, in vitro Mt SD inhibitory assays confirmed that Mt SD is the molecular target for these compounds, establishing a mechanism-based rationale for antitubercular activity [1]. Subsequent work on triazolothiadiazines (scaffold-hop analogs) yielded compounds 6c-3 and 6g-3 with MIC-H37Rv values of 0.25 and 1.0 µg/mL, respectively, with no Vero or HepG2 cytotoxicity [2]. The conserved 3,6-disubstitution pattern across all active antitubercular triazolothiadiazoles directly maps to the substitution architecture of the target compound, supporting its relevance to anti-TB drug discovery.

Antitubercular Mycobacterium tuberculosis Drug Resistance

Optimal Application Scenarios


Medicinal Chemistry: Urease Inhibitor Lead Optimization

This compound serves as an ideal starting scaffold for urease inhibitor discovery programs. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core has been validated across >40 compounds in two independent studies, achieving urease IC₅₀ values as low as 0.87 µM—a 26-fold improvement over the clinical standard thiourea (IC₅₀ = 22.54 µM) [1]. The meta-aniline NH₂ group provides a synthetically accessible handle for amide coupling, sulfonamide formation, or reductive amination to generate focused libraries, while the 3-methyl group contributes favorable lipophilicity (XLogP3-AA = 1.6) for membrane permeability [2]. The competitive inhibition mechanism (Ki = 1.37 µM for the unsubstituted analog) confirmed by enzyme kinetics suggests a defined binding mode amenable to structure-based design [1].

Antifungal Drug Discovery: Cryptococcus and Candida Therapeutic Development

The 3-methyl-triazolothiadiazole core shared by this compound has demonstrated antifungal activity surpassing clinical antifungals. Chloro-substituted analogs achieved MIC values of 0.5–2 µg/mL against C. neoformans (fluconazole MIC = 2 µg/mL), while a 3-methyl-pyrazolyl derivative achieved MIC = 8 µg/mL against C. albicans (amphotericin B MIC = 10 µg/mL) [1][2]. The target compound's meta-aniline group can be elaborated via N-alkylation, acylation, or diazotization to generate diverse antifungal candidates targeting ergosterol biosynthesis or alternative fungal pathways. Procurement of this specific regioisomer ensures that SAR derived from subsequent modifications is internally consistent and reproducible.

Anticancer Lead Generation: Kinase-Targeted or Cytotoxic Agent Discovery

Triazolothiadiazole derivatives have demonstrated consistent cancer-selective cytotoxicity across multiple cell lines including MCF-7 (breast), SKOV3 (ovarian), B16-F10 (melanoma), and NCI-60 panels, with IC₅₀ values ranging from 0.65 µM (near-doxorubicin potency) to 18.62 µM, while sparing normal CHO-K1 cells [1][2]. The scaffold has been implicated in kinase inhibition (AKT1/AKT2), ATP-binding domain targeting, and apoptosis induction . The meta-aniline NH₂ provides a vector for appending kinase-directed warheads or solubility-enhancing groups, while the rigid, planar triazolothiadiazole core engages ATP-binding pockets through π-stacking and hydrogen-bonding interactions with hinge-region residues.

Antitubercular Drug Discovery: Mtb Shikimate Dehydrogenase-Targeted Lead Development

The triazolothiadiazole scaffold has been validated as an inhibitor of Mycobacterium tuberculosis shikimate dehydrogenase (Mt SD), an essential enzyme in the chorismate biosynthesis pathway absent in humans [1]. Advanced leads from this scaffold class achieve MIC-H37Rv values of 0.25–0.5 µg/mL against drug-susceptible Mtb, matching first-line isoniazid potency, while retaining activity against MDR-TB (MIC = 2.0–4.0 µg/mL) and RDR-TB (MIC = 0.25–1.0 µg/mL) strains [1][2]. The target compound's 3-methyl-6-(meta-aniline) substitution pattern aligns with the SAR-optimized region of the pharmacophore, making it a suitable starting point for further optimization of anti-TB leads with novel mechanisms of action that circumvent existing resistance.

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